3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14945963
InChI: InChI=1S/C24H23ClN4O2S2/c1-14(2)12-26-20-17(22(30)28-10-6-7-15(3)21(28)27-20)11-19-23(31)29(24(32)33-19)13-16-8-4-5-9-18(16)25/h4-11,14,26H,12-13H2,1-3H3/b19-11-
SMILES:
Molecular Formula: C24H23ClN4O2S2
Molecular Weight: 499.1 g/mol

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC14945963

Molecular Formula: C24H23ClN4O2S2

Molecular Weight: 499.1 g/mol

* For research use only. Not for human or veterinary use.

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C24H23ClN4O2S2
Molecular Weight 499.1 g/mol
IUPAC Name (5Z)-3-[(2-chlorophenyl)methyl]-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H23ClN4O2S2/c1-14(2)12-26-20-17(22(30)28-10-6-7-15(3)21(28)27-20)11-19-23(31)29(24(32)33-19)13-16-8-4-5-9-18(16)25/h4-11,14,26H,12-13H2,1-3H3/b19-11-
Standard InChI Key HKDGUQUAWKTMFM-ODLFYWEKSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)NCC(C)C
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)NCC(C)C

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name of this compound is (5Z)-3-[(2-chlorophenyl)methyl]-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one . Its molecular formula is C₂₄H₂₃ClN₄O₂S₂, with a molecular weight of 499.1 g/mol . The compound’s CAS registry number is 608497-33-2, a unique identifier critical for regulatory and commercial purposes .

Synonyms and Alternative Designations

This molecule is cataloged under multiple synonyms, including:

  • (5Z)-3-[(2-Chlorophenyl)methyl]-5-({9-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

  • STK881577

  • AKOS005179771 .

Structural Characteristics and Configurational Analysis

Core Structural Framework

The molecule comprises two fused heterocyclic systems:

  • A 4H-pyrido[1,2-a]pyrimidin-4-one core, substituted at position 3 with a methyl group and at position 2 with an isobutylamino (2-methylpropylamino) group.

  • A 1,3-thiazolidin-4-one ring, functionalized with a 2-chlorobenzyl group at position 3 and a thiocarbonyl (C=S) group at position 2 .

The Z-configuration of the exocyclic double bond linking the two heterocycles is explicitly defined in the IUPAC name, indicating spatial alignment critical for molecular interactions .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
SMILES NotationCC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)NCC(C)C
InChI KeyHKDGUQUAWKTMFM-ODLFYWEKSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Stereochemical and Electronic Features

The thiazolidinone ring’s thiocarbonyl group contributes to electron delocalization, enhancing stability and potential bioactivity. The 2-chlorobenzyl substituent introduces steric bulk and lipophilicity, which may influence membrane permeability . The isobutylamino group at position 2 of the pyrido-pyrimidinone core likely participates in hydrogen bonding, a property exploitable in drug design .

Synthetic Pathways and Derivatization

Hypothesized Synthesis Route

While explicit synthetic details are absent in the provided sources, the structure suggests a multi-step protocol involving:

  • Formation of the thiazolidinone ring via cyclization of 2-chlorobenzylamine with carbon disulfide and an α,β-unsaturated carbonyl compound.

  • Coupling with the pyrido-pyrimidinone moiety through a Knoevenagel condensation, leveraging the active methylene group adjacent to the pyrimidinone’s carbonyl .

  • Introduction of the isobutylamino group via nucleophilic substitution or reductive amination .

Derivative Analogues

A structurally related compound, 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 489464-96-2), replaces the isobutylamino group with a 4-ethylpiperazinyl moiety, highlighting the modularity of this chemical scaffold .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

Predicted logP values (via PubChem algorithms) indicate moderate lipophilicity, suggesting balanced solubility in aqueous and organic media . The thiocarbonyl and pyrimidinone groups may confer pH-dependent solubility, with improved dissolution under mildly alkaline conditions.

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